molecular formula C9H9BrO2 B8583348 (S)-Bromophenylacetic acid methyl ester

(S)-Bromophenylacetic acid methyl ester

Cat. No. B8583348
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Bromophenylacetic acid methyl ester is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Bromophenylacetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Bromophenylacetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-Bromophenylacetic acid methyl ester

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

methyl (2S)-2-bromo-2-phenylacetate

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m0/s1

InChI Key

NHFBYYMNJUMVOT-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this example, a mixture containing 5.93 g of N-bromosuccinimide, 5.0 g of methyl phenylacetate; and a catalytic amount (about 0.1 g) of benzoyl peroxide in 50 ml of carbon tetrachloride was warmed to reflux and then refluxed for about 12 hours. The mixture was then cooled to about 0° C. and filtered. The filtrate was concentrated by evaporation under vacuum affording 7.1 g of the title compound as an oil.
Quantity
5.93 g
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5 g
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Quantity
50 mL
Type
solvent
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Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid (0.5 mL) was added to a solution of α-bromophenylacetic acid (3.00 g, 13.9 mmol) in ethanol (30 mL) at room temperature, and the mixture was heated under reflux for 1 hour. The reaction mixture was cooled, and extracted twice with ethyl acetate. The organic layers were combined, washed with an aqueous saturated sodium hydrogencarbonate, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (2.50 g, yield 79%). This was oily.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
30 mL
Type
reactant
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

Phenyl-acetic acid methyl ester (10 gm, 66.6 mmol) was taken in carbon tetrachloride (100 ml). N-Bromosuccinimide (13.05 gm, 73.33 mmol) was added in one lot followed by benzoyl peroxide (1.77 gm, 7.3 mmol) and refluxed for 3 hours. The reaction mixture was cooled to room temperature and filtered; filtrate was washed with water followed by brine solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide bromo-phenyl-acetic acid methyl ester (16.4 gm) as a gummy mass.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.05 g
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reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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